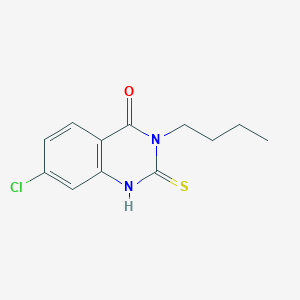
3-Butyl-7-chloro-2-sulfanyl-3,4-dihydroquinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Butyl-7-chloro-2-sulfanyl-3,4-dihydroquinazolin-4-one” is a chemical compound with the CAS Number: 735321-30-9 . It has a molecular weight of 268.77 and its IUPAC name is 3-butyl-7-chloro-2-sulfanyl-4(3H)-quinazolinone .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H13ClN2OS/c1-2-3-6-15-11(16)9-5-4-8(13)7-10(9)14-12(15)17/h4-5,7H,2-3,6H2,1H3,(H,14,17) . This code provides a specific representation of the molecule’s structure.Applications De Recherche Scientifique
Antitumor and Cytotoxic Activity
The compound exhibits potential in cancer research due to its cytotoxic properties. It has been observed that derivatives of thiazole, which is structurally related to our compound of interest, show significant antitumor activity. For instance, certain thiazole derivatives have demonstrated potent effects on human tumor cell lines, including prostate cancer . This suggests that “3-Butyl-7-chloro-2-sulfanyl-3,4-dihydroquinazolin-4-one” could be synthesized into derivatives that target specific cancer cells for treatment or research purposes.
Antimicrobial and Antifungal Applications
Thiazole derivatives are known for their antimicrobial and antifungal activities. Given the structural similarity, our compound may serve as a scaffold for developing new antimicrobial agents. These could be particularly useful in treating infections that are resistant to current medications .
Neuroprotective Uses
Compounds with a thiazole core have been found to have neuroprotective effects. This opens up possibilities for “3-Butyl-7-chloro-2-sulfanyl-3,4-dihydroquinazolin-4-one” to be used in the development of treatments for neurodegenerative diseases or as a protective agent in neurological research .
Anti-inflammatory and Analgesic Properties
The anti-inflammatory and analgesic activities of thiazole derivatives suggest that our compound could be utilized in the synthesis of new drugs to treat pain and inflammation. This could lead to the development of medications with fewer side effects than current options .
Antiviral and Antiretroviral Research
Thiazole derivatives have shown promise in antiviral and antiretroviral therapy. This indicates that “3-Butyl-7-chloro-2-sulfanyl-3,4-dihydroquinazolin-4-one” could be a precursor in the synthesis of drugs targeting viruses, including HIV, offering a new avenue for therapeutic intervention .
Kinase Inhibition and Anti-cancer Research
Thiophene derivatives, which share a common sulfur motif with our compound, have been reported to inhibit kinases, enzymes that are critical in the signaling pathways of cancer cells. This suggests that our compound could be explored for its potential in creating kinase inhibitors, which are a class of anticancer drugs .
Propriétés
IUPAC Name |
3-butyl-7-chloro-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2OS/c1-2-3-6-15-11(16)9-5-4-8(13)7-10(9)14-12(15)17/h4-5,7H,2-3,6H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCSCKCPEFKXSCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=C(C=C2)Cl)NC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Butyl-7-chloro-2-sulfanyl-3,4-dihydroquinazolin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

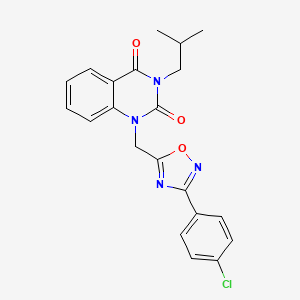

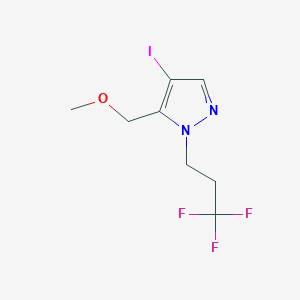
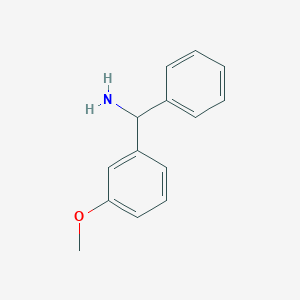
![2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2851082.png)

![Methyl 4-({[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B2851085.png)
![2-[[6-(4-Fluoroanilino)-1-methylpyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol](/img/structure/B2851087.png)
![2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N,N-diisopropylacetamide](/img/structure/B2851089.png)
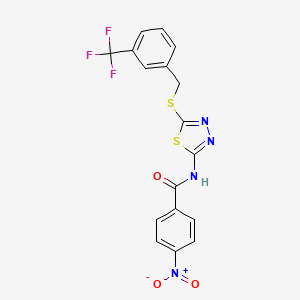
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B2851092.png)
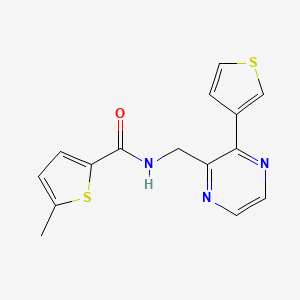
![4-(4-hydroxyphenyl)-6-(3-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2851097.png)